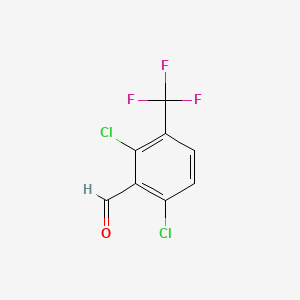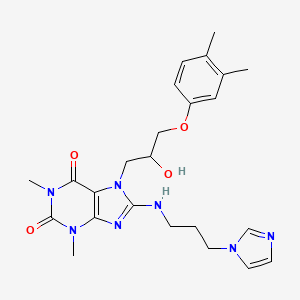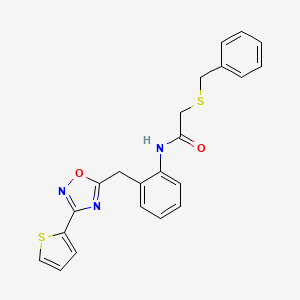
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mass Spectrometry and Molecular Structure Analysis
Research has shown that certain N-arylthiophenecarboxamides, including compounds with structural similarities to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, undergo rearrangement in mass spectrometry to form phenol radical ions. This process highlights the compound's potential for detailed molecular structure analysis using mass spectrometry techniques, providing insights into its stability and reactivity under specific conditions (Ceraul et al., 1995).
Organogel Formation and Material Science Applications
In the field of material science, compounds structurally related to this compound have been used to create organogels. These organogels exhibit unique properties such as fluorescence and reversible gel-solution states induced by temperature changes. This research opens avenues for the development of novel materials with potential applications in sensors, optoelectronics, and drug delivery systems (Wu et al., 2011).
Cancer Research and Kinase Inhibition
Substituted N-arylthiophenecarboxamides, similar in structure to this compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery is significant for cancer research, as Met kinase plays a crucial role in cancer cell growth and metastasis. The development of selective inhibitors can lead to targeted cancer therapies with improved efficacy and reduced side effects (Schroeder et al., 2009).
Photostabilization in Polymer Science
New thiophene derivatives, including those structurally related to this compound, have been synthesized and evaluated for their ability to reduce the photodegradation of poly(vinyl chloride) (PVC). These compounds serve as photostabilizers, enhancing the durability and lifespan of PVC materials in applications exposed to UV radiation. This research is crucial for the development of more stable and longer-lasting polymer products (Balakit et al., 2015).
Supramolecular Chemistry and Liquid Crystal Design
Studies on compounds similar to this compound have demonstrated unique supramolecular packing motifs, including π-stacked rods encased in triply helical hydrogen bonded amide strands. This novel mode of organization has implications for the design of columnar liquid crystals, contributing to advancements in display technology and molecular electronics (Lightfoot et al., 1999).
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-14-6-2-3-7-15(14)20-10-5-4-9-17-16(18)13-8-11-21-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNHYDOCBWRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)
![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2866202.png)
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)

